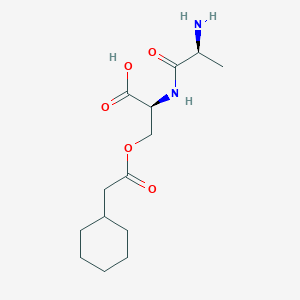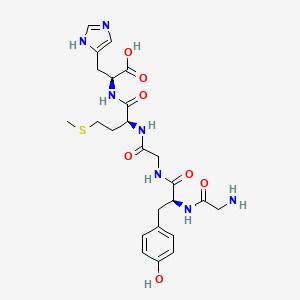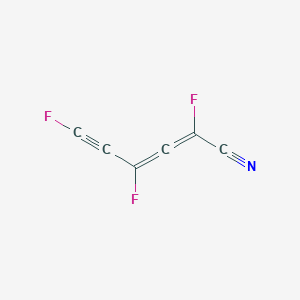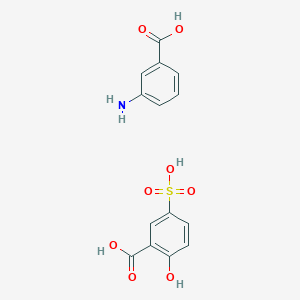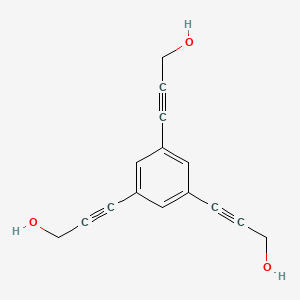
3,3',3''-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) is a complex organic compound characterized by its symmetrical structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) typically involves the reaction of benzene-1,3,5-triyl triformate with propargylic alcohols. The reaction is often catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to participate in diverse chemical reactions, influencing biological processes at the molecular level. For instance, its propargylic alcohol groups can form covalent bonds with enzyme active sites, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3,5-triyl triformate: A precursor in the synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol).
3,3’,3’'-[(2,4,6-trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl)]tris(prop-2-yn-1-ol): A structurally similar compound with trifluorobenzene groups.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) is unique due to its symmetrical structure and the presence of multiple propargylic alcohol groups. This makes it a versatile compound for various chemical transformations and applications in different research fields .
Propriétés
Numéro CAS |
918340-81-5 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
3-[3,5-bis(3-hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C15H12O3/c16-7-1-4-13-10-14(5-2-8-17)12-15(11-13)6-3-9-18/h10-12,16-18H,7-9H2 |
Clé InChI |
SFQSBIWJXXWZAV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C#CCO)C#CCO)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


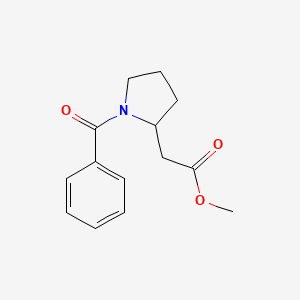
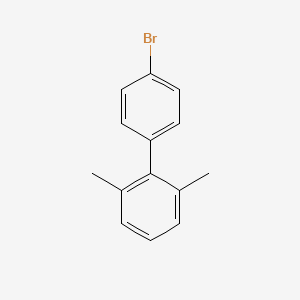
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
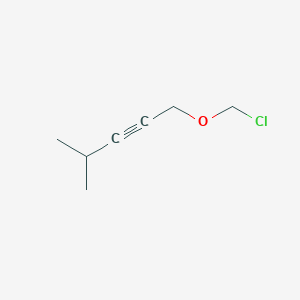
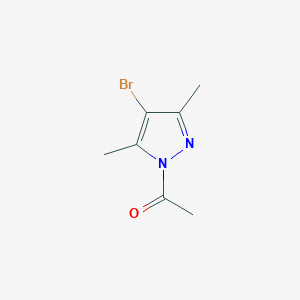
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
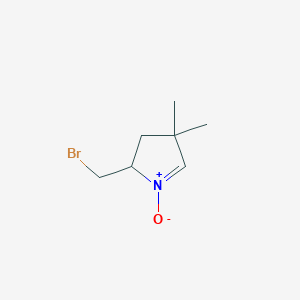
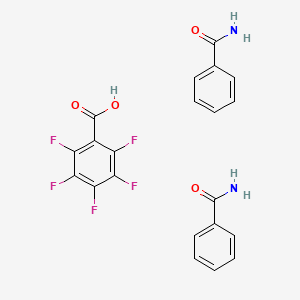
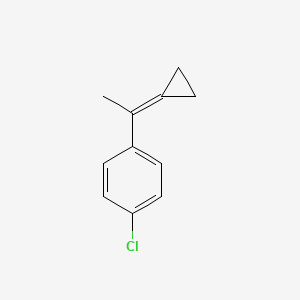
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
